molecular formula C14H22N2 B1486881 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline CAS No. 1018517-70-8

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Cat. No.: B1486881
CAS No.: 1018517-70-8
M. Wt: 218.34 g/mol
InChI Key: LKJFOFILEZIHDC-UHFFFAOYSA-N
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Description

“3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C14H22N2 . It is a derivative of aniline and piperidine, both of which are important structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to an aniline group through an ethyl linker . The molecular weight of this compound is 218.34 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . Its water solubility is calculated to be 0.195 mg/ml .

Safety and Hazards

The compound is labeled with the signal word “Warning” and hazard statements H315 and H319, indicating that it may cause skin irritation and serious eye irritation .

Future Directions

The future directions for “3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . As piperidine derivatives are present in many pharmaceuticals, there is ongoing interest in developing new synthetic methods and studying their pharmacological properties .

Biochemical Analysis

Biochemical Properties

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the survival of tumor cell lines such as Huh-7 and A549, indicating its potential cytotoxic activity . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been identified as a potential inhibitor of cytochrome P450 enzymes, affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites in the body. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Its localization and accumulation within cells can affect its function and interactions with other biomolecules. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function. For example, localization to the mitochondria may affect cellular respiration and energy production.

Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-8-16(9-6-12)10-7-13-3-2-4-14(15)11-13/h2-4,11-12H,5-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJFOFILEZIHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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